molecular formula C16H14O3 B12601709 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one CAS No. 917906-01-5

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one

Cat. No.: B12601709
CAS No.: 917906-01-5
M. Wt: 254.28 g/mol
InChI Key: RPDKZMYZNAFPSI-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one typically involves the reaction of benzodioxole with phenylpropanone under specific conditions. One common method includes the use of catalytic hydrogenation, where benzodioxole is reacted with phenylpropanone in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to various substituted benzodioxole derivatives.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one: A closely related compound with similar chemical structure and properties.

    2-(1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.

    3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: A compound with a similar core structure but different substituents.

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one is unique due to its specific combination of the benzodioxole and phenylpropanone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

917906-01-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H14O3/c1-11(16(17)12-5-3-2-4-6-12)13-7-8-14-15(9-13)19-10-18-14/h2-9,11H,10H2,1H3

InChI Key

RPDKZMYZNAFPSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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